Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C₁₂H₈F₃NO₃
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 5,6,7-trifluoroquinoline as the starting material.
Oxidation Reaction: The quinoline undergoes an oxidation reaction to introduce the carboxylate group, resulting in the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate structure.
Esterification: The carboxylic acid group is then esterified using ethanol to produce the ethyl ester derivative.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the quinoline derivative into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with reduced oxidation states.
Substituted Derivatives: These include compounds with different substituents replacing the fluorine atoms.
Mechanism of Action
Mode of Action
This leads to the inhibition of cell division and growth .
Biochemical Pathways
Without specific information on the targets of Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, it’s challenging to outline the exact biochemical pathways affected by this compound. If it acts similarly to other quinolones, it may interfere with dna replication and repair pathways in bacteria .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, the metabolic changes it undergoes, and its eventual elimination from the body .
Result of Action
If it acts similarly to other quinolones, it may lead to the death of bacterial cells by inhibiting key enzymes involved in DNA replication and repair .
Scientific Research Applications
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and processes.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar structure but with an additional ethyl group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound contains a chlorine atom instead of a fluorine atom.
Uniqueness: Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREYUBSTHJZZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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